Masitinib

概要

説明

Masitinib is an orally administered tyrosine kinase inhibitor . It modulates the activity of mast cells and macrophages, important cells for immunity, through targeting a limited number of kinases without inhibiting, at therapeutic doses, kinases associated with known toxicities .

Molecular Structure Analysis

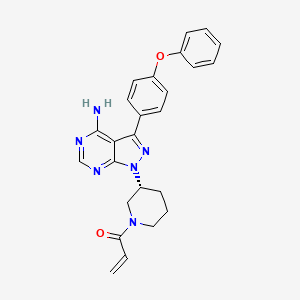

Masitinib forms highly stable and specific H-bond interactions with M pro through its pyridine and aminothiazole rings . Importantly, the interaction with His 163 is a key anchoring point of the inhibitor, and its perturbation leads to ligand unbinding within nanoseconds .

Chemical Reactions Analysis

Masitinib has been identified as an antiviral agent with effective inhibitory activity against the SARS-CoV-2 3CLpro . In addition, masitinibL, a drug-like analog of masitinib, demonstrated strong inhibitory properties against the SARS-CoV-2 3CLpro .

科学的研究の応用

COVID-19 Treatment

Masitinib has been identified as a potential treatment for COVID-19 . It acts as a broad-spectrum inhibitor for human coronaviruses, including SARS-CoV-2 and several of its variants . Researchers have used atomistic molecular dynamics simulations with advanced sampling methods to develop a deeper understanding of masitinib’s mechanism of Mpro inhibition .

Neuroprotective Agent

Masitinib has shown potential neuroprotective effects in various neurological disorders by modulating key pathways implicated in neurodegeneration . It has been tested in clinical trials for Alzheimer’s disease, multiple sclerosis, and amyotrophic lateral sclerosis . Across all included studies, masitinib consistently demonstrated neuroprotective properties .

Cancer Treatment

Originally developed as a tyrosine kinase inhibitor for cancer treatment , Masitinib has been tested in clinical trials for breast, colorectal, gastric, head and neck, liver, lung, and esophageal cancer, as well as glioblastoma, metastatic melanoma, multiple myeloma, and T cell lymphoma .

Inflammatory Diseases

Masitinib is currently being developed for use in the treatment of inflammatory diseases . While the specific diseases are not mentioned, the implication is that Masitinib’s properties make it a promising candidate for treating a variety of conditions characterized by inflammation.

Asthma

Clinical development for asthma is ongoing . While details are not provided, the fact that Masitinib is being considered for this application suggests that it may have potential benefits for respiratory conditions.

Mastocytosis

Masitinib is also being developed for the treatment of mastocytosis , a group of disorders characterized by an excessive accumulation of mast cells in one or more organ systems.

These are just a few of the many potential applications of Masitinib. It’s important to note that while Masitinib has shown promise in these areas, further research is necessary to validate these findings and to understand the precise mechanisms through which Masitinib exerts its therapeutic effects .

作用機序

Masitinib is a tyrosine kinase inhibitor which inhibits tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades . Specifically, masitinib targets the receptor tyrosine kinase c-Kit which is found to be overexpressed or mutated in several types of cancer .

Safety and Hazards

特性

IUPAC Name |

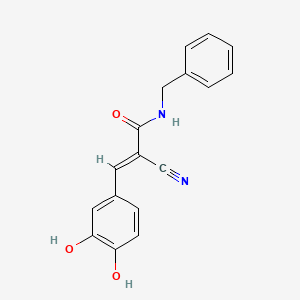

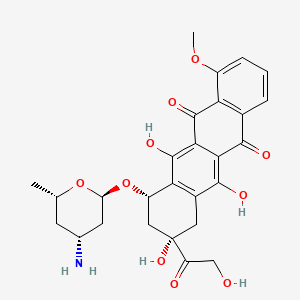

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEOLQLKVOPQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000207 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Masitinib | |

CAS RN |

790299-79-5 | |

| Record name | Masitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790299-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Masitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790299795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MASITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M59NC4E26P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary targets of Masitinib?

A1: Masitinib is a tyrosine kinase inhibitor that primarily targets wild-type and mutant forms of c-Kit, as well as platelet-derived growth factor receptors alpha and beta (PDGFRα/β), and Lyn kinase. [, , , , , ]

Q2: How does Masitinib interact with its target kinases?

A2: Masitinib acts as a competitive inhibitor of ATP for the ATP-binding site on its target kinases. [, , ] Molecular modeling suggests that Masitinib binds within the transmembrane region of a homology-modeled human ABCG2 transporter. []

Q3: What are the downstream effects of Masitinib's kinase inhibition?

A3: Masitinib's inhibition of c-Kit, PDGFRα/β, and Lyn leads to a variety of downstream effects, including:

- Inhibition of mast cell proliferation, differentiation, degranulation, and migration [, , ]

- Reduced release of pro-tumoral and pro-inflammatory cytokines from mast cells [, ]

- Modulation of macrophage polarization towards an anti-tumoral phenotype [, ]

- Inhibition of tumor cell proliferation and induction of apoptosis in various cancers [, , , , , , ]

- Reduced neuroinflammation and neuroprotection in models of neurodegenerative diseases [, , ]

- Amelioration of airway inflammation and improved lung mechanics in asthma models []

- Reduced vascular leakage in models of diabetic retinopathy []

Q4: Does Masitinib exhibit any activity against other targets?

A4: While Masitinib is highly selective for c-Kit, PDGFRα/β, and Lyn, it also demonstrates weaker inhibition of fibroblast growth factor receptor 3 (FGFR3) and the intracellular kinase Fyn. [, ] Additionally, Masitinib has been shown to inhibit the main protease (3CLpro) of several coronaviruses, including SARS-CoV-2. []

Q5: What is the route of administration for Masitinib?

A8: Masitinib is typically administered orally. [, , , ]

Q6: How is Masitinib absorbed and distributed in the body?

A9: Masitinib demonstrates good oral bioavailability. [, ] Pharmacokinetic modeling suggests a large volume of distribution, indicating extensive tissue diffusion. []

Q7: What are the primary routes of Masitinib metabolism and excretion?

A10: Masitinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8, with minor contributions from CYP3A5 and CYP2D6. [, ] The primary metabolite is N-desmethyl Masitinib. []

Q8: Are there any known drug interactions with Masitinib?

A11: As Masitinib is primarily metabolized by CYP enzymes, co-administration with drugs that inhibit or induce these enzymes could lead to altered Masitinib exposure. []

Q9: Does Masitinib interact with drug transporters?

A12: Yes, Masitinib interacts with organic cation transporters (OCTs), particularly OCT1 and hOCT2, which facilitate its transport across cell membranes. []

Q10: What in vitro models have been used to study the efficacy of Masitinib?

A13: A variety of human and canine cancer cell lines have been used to assess Masitinib's anti-proliferative and pro-apoptotic effects, including pancreatic cancer, melanoma, mast cell tumor, hemangiosarcoma, osteosarcoma, and prostate cancer cell lines. [, , , , , , ]

Q11: What in vivo models have been used to study the efficacy of Masitinib?

A11: Masitinib efficacy has been demonstrated in various animal models:

- Mouse models of pancreatic cancer, melanoma, and Alzheimer's disease [, , , ]

- Rat model of diabetic retinopathy []

- Canine models of mast cell tumors, atopic dermatitis, and pulmonary hypertension [, , ]

- Feline models of allergic asthma and injection-site sarcoma [, ]

Q12: Has Masitinib been evaluated in clinical trials?

A12: Yes, Masitinib has been evaluated in clinical trials for various indications in both human and veterinary medicine. Positive phase II and III clinical trial results have been reported for:

- Canine mast cell tumors [, , ]

- Canine atopic dermatitis []

- Human amyotrophic lateral sclerosis []

- Human progressive forms of multiple sclerosis []

- Human severe asthma []

Q13: Are there any known mechanisms of resistance to Masitinib?

A13: While Masitinib has shown promise in treating various diseases, resistance can develop, potentially through mechanisms such as:

- Mutations in target kinases that reduce Masitinib binding affinity []

- Upregulation of alternative signaling pathways that bypass the inhibited kinases []

- Increased expression of drug efflux transporters that reduce intracellular Masitinib concentrations [, ]

Q14: What is the safety profile of Masitinib?

A17: Masitinib has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [, ] The most common adverse events reported include:

- Gastrointestinal disturbances, such as diarrhea, vomiting, and nausea [, , ]

- Skin reactions, such as rash [, ]

- Hematologic abnormalities, such as neutropenia and proteinuria [, , ]

Q15: Are there any specific drug delivery strategies being explored for Masitinib?

A15: While the research papers primarily focus on Masitinib's oral administration, further research could explore targeted drug delivery approaches to enhance its efficacy and minimize potential side effects.

Q16: Are there any known biomarkers for predicting Masitinib efficacy or toxicity?

A19: Research suggests that tumor response at 6 months during Masitinib treatment could be a strong predictor of long-term survival in dogs with mast cell tumors. [] Additionally, mutations in c-Kit exon 11 have been associated with better treatment outcomes in dogs with mast cell tumors treated with Masitinib. []

Q17: What analytical methods are commonly used for Masitinib characterization and quantification?

A20: While not explicitly detailed in the provided research, common analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are likely employed for Masitinib's analysis in biological samples. [, ]

Q18: What quality control measures are in place for Masitinib development and manufacturing?

A21: As a drug approved for use in both human and veterinary medicine, Masitinib's development and manufacturing processes adhere to stringent quality control standards to ensure its consistency, safety, and efficacy. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1684443.png)